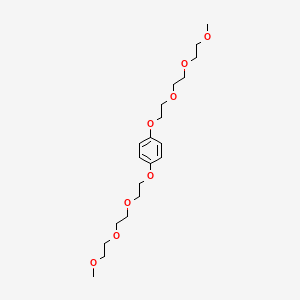
1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene
Übersicht
Beschreibung
1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene is a useful research chemical . It has a molecular formula of C20H34O8 and a molecular weight of 402.48 .
Molecular Structure Analysis
The linear formula of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene is [CH3(OCH2CH2)3O]2C6H4 . The structure consists of a benzene ring with two 1,4,7,10-tetraoxaundecyl groups attached at the 1 and 4 positions .Chemical Reactions Analysis
The specific chemical reactions involving 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene are not provided in the search results. As a research chemical, it may be used in a variety of experimental contexts .Physical And Chemical Properties Analysis
1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene has a density of 1.1082 g/mL at 25 °C . The refractive index n20/D is 1.4940 . The flash point is >230 °F or >110 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Ligand Properties
- Synthesis of Ligands for Organotransition Metal Compounds: The precursor 1,4-bis(alkyldichlorosilyl)benzene, similar in structure to 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene, has been synthesized for use in the creation of bis(silacyclopentadienyl) aromatic systems. These systems serve as ligands for organotransition metal compounds (Y. Kong & Y. M. Ahn, 1997).
Material Synthesis and Characterization
- Facile Preparation of Polytopic Azoles: Research has been conducted on the synthesis and characterization of 1,4-bis(pyrazol-4-yl)benzene and 1,4-bis(tetrazol-5-yl)benzene, structurally similar to 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene. These compounds have been studied for their high chemical and thermal stability (A. Maspero et al., 2008).
Optoelectronic Applications
- Optoelectronic Device Applications: Research into single-crystal 1,4-bis(4-methylstyryl)benzene, which is structurally related to 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene, demonstrates its potential as a material for optoelectronic device applications. This research focuses on the synthesis of nanocrystals and their unique optical properties (Koichi Baba & K. Nishida, 2014).
Crystal Structure and Metal Coordination
- Formation of Trinodal Self-Penetrating Nets: The tetratopic ligands 1,4-bis(2-ethylbutoxy)-2,5-bis(3,2’:6’,3’’-terpyridin-4’-yl)benzene and similar compounds have been prepared to form complex crystal structures with metals like cobalt(II) thiocyanate. These structures consist of trinodal self-penetrating nets (Giacomo Manfroni et al., 2019).
Electropolymerization
- Electropolymerization in Conducting Polymers: The compound 1,4-bis(pyrrol-2-yl)benzene, which shares structural similarities with 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene, has been studied for its low oxidation potential, enabling its electropolymerization in the presence of easily oxidized electrolytes. This research is significant for the development of conducting polymers (F. Larmat et al., 1996).
Self-Assembled Monolayers
- Formation of Self-Assembled Monolayers: Compounds derived from 1,4-bis(bromomethyl)benzenes, like 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene, have been used to create self-assembled monolayers on gold surfaces. These monolayers show unique properties like permeability to electrolytes and varied redox behaviors (Y. Ng et al., 1999).
Safety And Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O8/c1-21-7-9-23-11-13-25-15-17-27-19-3-5-20(6-4-19)28-18-16-26-14-12-24-10-8-22-2/h3-6H,7-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFDQJMQVPBQCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=C(C=C1)OCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584567 | |
| Record name | 1,4-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene | |
CAS RN |
221243-98-7 | |
| Record name | 1,4-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1628297.png)




![5-(6-Bromobenzo[d][1,3]dioxol-5-yl)oxazole](/img/structure/B1628306.png)

